BAY-693 is a compound identified as a negative control agent for the extracellular signal-regulated kinase 5, commonly referred to as ERK5. It has an inhibitory concentration (IC50) of 6400 nM against ERK5, making it significantly less potent compared to its analog, BAY-885, which has an IC50 of 40 nM. The molecular formula for BAY-693 is C26H30F3N7O2, and it has a molecular weight of approximately 529.57 g/mol. The compound is primarily utilized in scientific research, particularly in studies involving kinase inhibitors and cellular signaling pathways related to cancer and other diseases .
The synthesis of BAY-693 involves multiple steps that can be optimized for efficiency. The compound's synthesis typically utilizes advanced techniques such as high-throughput screening and structure-activity relationship (SAR) studies to identify effective synthetic routes. Specific methodologies may include:
Technical details regarding the specific reagents and conditions used in the synthesis are often proprietary or unpublished but generally involve standard organic chemistry techniques.
BAY-693 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The IUPAC name for BAY-693 is:
\text{ 2 Amino 4 trifluoromethoxy phenyl 4 2 methyl 7 4 methylpiperazin 1 yl pyrido 3 2 d pyrimidin 4 yl piperidin 1 yl}methanone}
The structural complexity of BAY-693 allows it to interact with various biological targets, which is essential for its role in inhibiting ERK5 .
BAY-693 participates in various chemical reactions primarily related to its role as an inhibitor. The compound's interactions can be studied using biochemical assays that assess its potency against ERK5 and other kinases. Notably, the compound exhibits:
Technical details about specific reaction conditions or byproducts are less frequently documented due to proprietary research practices.
The mechanism of action for BAY-693 revolves around its ability to inhibit the activity of ERK5. This inhibition occurs through several processes:
BAY-693 exhibits several physical and chemical properties that are relevant for its application in research:
The solubility in DMSO makes it suitable for various biochemical assays where aqueous solubility may be limiting .
BAY-693 is primarily used in scientific research focused on:
The compound's role as a negative control enhances the reliability of experimental data when evaluating new therapeutic agents targeting similar pathways .
BAY-693 is classified as a synthetic small-molecule kinase inhibitor scaffold specifically engineered for ERK5 (MAPK7) target engagement studies. Its systematic IUPAC designation, [2-amino-4-(trifluoromethoxy)phenyl]{4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl}methanone, reflects its intricate multicomponent architecture [1] [6]. The compound features a pyrido[3,2-d]pyrimidine core – a privileged heterocyclic scaffold in kinase inhibition – decorated with key pharmacophoric elements enabling specific molecular interactions.
The molecular formula C₂₆H₃₀F₃N₇O₂ corresponds to a calculated exact mass of 529.2413 g/mol (monoisotopic) and an average molecular weight of 529.57 g/mol [1] [6]. Elemental analysis confirms carbon (58.97%), hydrogen (5.71%), fluorine (10.76%), nitrogen (18.51%), and oxygen (6.04%) composition. Key structural determinants include:
Table 1: Fundamental Physicochemical Properties of BAY-693
Property | Value |
---|---|
CAS Registry Number | 2306302-48-5 |
Molecular Formula | C₂₆H₃₀F₃N₇O₂ |
Molecular Weight (g/mol) | 529.57 |
Canonical SMILES | CN1CCN(CC1)C1=CC2=NC(C)=NC(C3CCN(CC3)C(=O)C3=CC=C(C=C3N)OC(F)(F)F)=C2N=C1 |
InChI Key | AROOGPVJRFLMEV-UHFFFAOYSA-N |
XLogP3 | Estimated 3.9 (lipophilic character) |
Hydrogen Bond Donors | 2 (amine group) |
Hydrogen Bond Acceptors | 9 (pyrimidine N, carbonyl O, ether O) |
Rotatable Bonds | 7 |
Spectral characterization confirms BAY-693 exists as a solid powder at ambient temperature with >98% purity when synthesized under controlled conditions [1]. It demonstrates favorable solubility in dimethyl sulfoxide (DMSO), facilitating biological experimentation through stock solution preparation. Computational modeling reveals the trifluoromethoxy group occupies a hydrophobic pocket adjacent to the kinase ATP-binding site, while the pyridopyrimidine core engages the hinge region through characteristic hydrogen bonding patterns. The methylpiperazine extension protrudes toward solvent-exposed regions, potentially explaining its reduced steric interference with catalytic residues compared to more potent analogs [1].
BAY-693 emerged from a focused medicinal chemistry campaign by Bayer AG researchers seeking highly selective ERK5 inhibitors, culminating in the 2019 disclosure of the (piperidin-4-yl)pyrido[3,2-d]pyrimidine chemical series [1]. Its development was intrinsically linked to the parallel optimization of BAY-885, a potent and selective ERK5 inhibitor (IC₅₀ = 40 nM). BAY-693 was deliberately engineered as the negative control counterpart within this chemical series, sharing core structural elements but exhibiting significantly attenuated enzymatic inhibition (IC₅₀ = 6400 nM against ERK5) [1].
This strategic design addressed a critical methodological gap in kinase pharmacology: distinguishing target-specific effects from off-target activities. Prior to BAY-693's introduction, ERK5 research relied heavily on RNA interference or tool compounds with poorly characterized polypharmacology. The compound's development rationale centered on providing a matched molecular pair differing primarily in ERK5 potency while maintaining similar physicochemical properties and off-target profiles. This enables rigorous counter-screening methodologies where biological effects observed with BAY-885, but not BAY-693, can be confidently attributed to ERK5 inhibition [1].
The compound's significance escalated following recognition of ERK5's multifaceted roles in:
As a research tool, BAY-693 facilitates critical mechanistic studies in these domains by enabling researchers to differentiate ERK5-dependent phenomena from nonspecific cellular responses. Its application extends beyond oncology to cardiovascular and inflammatory disease modeling, where ERK5 signaling exhibits context-dependent protective or pathogenic functions. Despite not advancing to clinical development itself, BAY-693's contribution lies in validating ERK5 as a therapeutic target through rigorous pharmacologic deconvolution studies [1].
BAY-693 functions through competitive ATP-binding site occupation within the ERK5 kinase domain, though with significantly lower affinity compared to its analog BAY-885. The extracellular signal-regulated kinase 5 (ERK5) pathway, also designated MAPK7, constitutes its primary biochemical context. This pathway integrates signals from growth factors, cytokines, and cellular stress through a three-tiered kinase cascade: MAP3K → MEK5 → ERK5. Activated ERK5 phosphorylates over 50 substrates, including transcription factors (MEF2 family, c-Fos, c-Myc), kinases (RSK, MNK), and regulatory proteins controlling cell cycle progression and survival [9].
The compound's modest inhibitory activity (IC₅₀ = 6400 nM) establishes its utility as a negative control probe rather than a functional inhibitor. Molecular docking studies suggest its reduced potency stems from suboptimal orientation within the hydrophobic pocket and weakened hydrogen bonding with hinge region residues C108 and L106, compared to BAY-885's interactions [1]. This differential engagement is quantified through biochemical assays:
Table 2: Selectivity Profiling of BAY-693 in Context with BAY-885
Parameter | BAY-693 | BAY-885 | Functional Significance |
---|---|---|---|
ERK5 IC₅₀ | 6400 nM | 40 nM | Validates target engagement specificity |
Cellular Target Engagement | >10,000 nM | 30-100 nM | Confirms functional cellular permeability |
Selectivity vs. ERK1/2 | >100-fold | >250-fold | Demonstrates MAPK family discrimination |
Kinome-Wide Selectivity (S score(1)) | Undisclosed | <0.01 | Indicates exceptional target specificity |
Functionally, BAY-693-associated pathway biology includes:
BAY-693's most significant research application involves mechanistic confirmation that observed phenotypes result specifically from ERK5 inhibition rather than off-target effects. When BAY-885 suppresses cancer cell proliferation, migration, or survival, parallel experiments with BAY-693 at equivalent concentrations – showing no effect despite shared chemical scaffold – provide compelling evidence for ERK5-dependent mechanisms. This validation strategy proved particularly valuable in establishing ERK5's non-redundant functions within the broader MAPK signaling network, especially given the high homology across MAPK family ATP-binding sites [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7